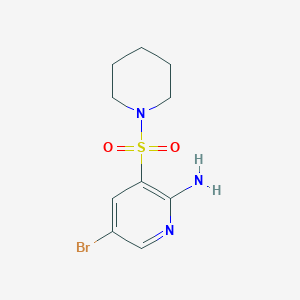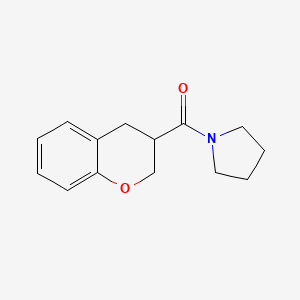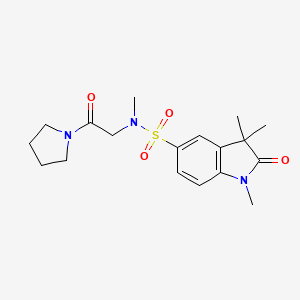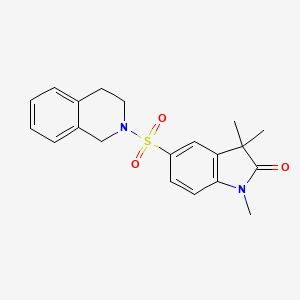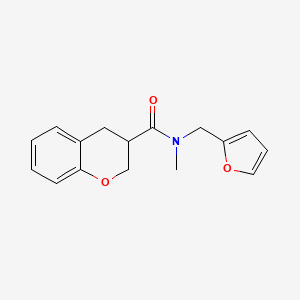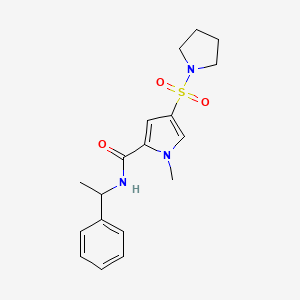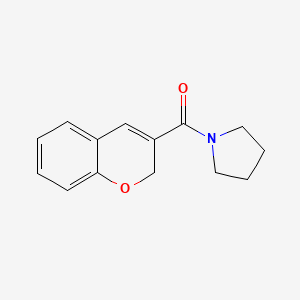![molecular formula C18H27N3O3 B7518502 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide, also known as GW4869, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by German researchers at the University of Bonn. Since then, it has been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
作用機序
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide exerts its effects by inhibiting the activity of sphingomyelinase, which leads to a decrease in the production of ceramide, a bioactive sphingolipid. Ceramide has been shown to play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of sphingomyelinase and reducing the production of ceramide, 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can modulate these cellular processes.
Biochemical and Physiological Effects
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury.
実験室実験の利点と制限
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can have off-target effects and may not be specific to sphingomyelinase. In addition, it can be toxic at high concentrations and may not be suitable for use in certain cell types or animal models.
将来の方向性
There are a number of future directions for research on 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury, suggesting that it may have potential as a therapeutic agent in these conditions. Finally, further research is needed to better understand the mechanism of action of 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide and to develop more specific inhibitors of sphingomyelinase.
合成法
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can be synthesized by a multi-step process involving the reaction of 6-methoxy-2-naphthaldehyde with 4-methylpiperazine, followed by the addition of ethyl bromoacetate and subsequent hydrolysis of the resulting ester. The final step involves the reaction of the resulting carboxylic acid with thionyl chloride and subsequent reaction with 3-amino-4-methoxyphenylboronic acid (AMPB) to yield 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide.
科学的研究の応用
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of sphingomyelinase, an enzyme that plays a key role in the metabolism of sphingolipids. Sphingolipids are important signaling molecules that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-20-7-9-21(10-8-20)6-5-19-18(22)15-11-14-12-16(23-2)3-4-17(14)24-13-15/h3-4,12,15H,5-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERPCZHUFJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

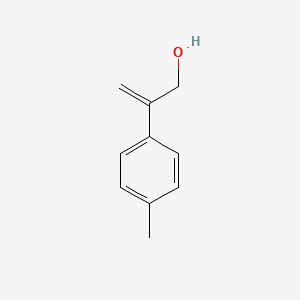
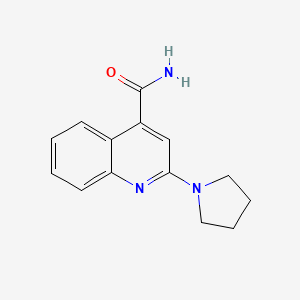
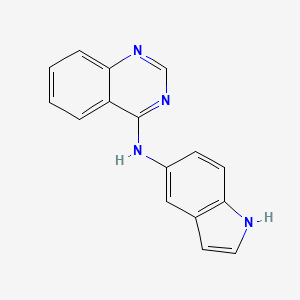
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
